1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde
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Overview
Description
1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a chemical compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with a phenoxyethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde typically involves the reaction of 2-phenoxyethylamine with o-phenylenediamine under specific conditions to form the benzodiazole ring. This intermediate is then subjected to formylation to introduce the aldehyde group. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Strong nucleophiles like sodium hydride in aprotic solvents.
Major Products:
Oxidation: 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carboxylic acid.
Reduction: 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-methanol.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects .
Comparison with Similar Compounds
- 1-(2-Methoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde
- 1-(2-Phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines
- 4-(2-Phenoxyethyl)morpholine
- 1-(2-Phenoxyethyl)piperidine
Comparison: 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological targets, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
1-(2-phenoxyethyl)benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-12-16-17-14-8-4-5-9-15(14)18(16)10-11-20-13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYNUGKHUFBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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